2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Overview
Description
The compound 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic molecule featuring notable fluoro and methyl groups, alongside a benzothienopyrimidine core. This compound finds relevance in various fields due to its intricate structure and potential bioactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide generally involves multi-step organic reactions. Key steps include:
Formation of the benzothienopyrimidine core via cyclization reactions.
Introduction of the fluoro and methyl groups through halogenation and alkylation.
Amide bond formation between the benzothienopyrimidine derivative and the acetamide group.
Reaction conditions often require controlled temperatures, inert atmospheres (such as nitrogen or argon), and specific solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production would leverage continuous flow reactors to optimize yields and scalability. Catalysts, pressure conditions, and purification techniques like recrystallization or chromatography are critical to achieving high purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction: Potential for reduction of the oxo group, resulting in hydroxyl derivatives.
Substitution: Electrophilic aromatic substitution reactions due to the benzothienopyrimidine core.
Common Reagents and Conditions
Oxidation typically uses reagents like m-chloroperoxybenzoic acid (mCPBA).
Reduction often involves hydride donors such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution reactions utilize halogenating agents and Lewis acids.
Major Products
Oxidation products like sulfoxides and sulfones.
Reduction products featuring hydroxyl groups.
Substitution products with varied electrophilic groups introduced.
Scientific Research Applications
This compound’s unique structure makes it significant in several fields:
Chemistry: Utilized in synthesis pathways for more complex molecules.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor modulation.
Medicine: Explored for pharmaceutical applications, particularly in the design of new therapeutic agents.
Industry: Used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. Its fluoro and methyl groups enhance its binding affinity and selectivity, modulating biological pathways like signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
2-(9-chloro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide
Uniqueness
Compared to these analogs, 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide features a distinct combination of fluoro and methyl groups, conferring unique physical and chemical properties such as increased lipophilicity and electronic effects that enhance its reactivity and bioactivity.
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Properties
IUPAC Name |
2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(5-fluoro-2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2S/c1-10-6-7-12(21)8-14(10)24-16(26)9-25-11(2)23-18-17-13(22)4-3-5-15(17)28-19(18)20(25)27/h3-8H,9H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOCYASHDLADCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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